Cas no 142-45-0 (Acetylenedicarboxylic acid)
Acetylenedicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Acetylenedicarboxylic acid
- 2-BUTYNE-1,4-DIOIC ACID
- 2-BUTYNEDIOIC ACID
- BUTYNEDIOIC ACID
- Acetaylenedicarboxylic Acid
- ACETYLENEDICARBOXYLIC ACID FREE ACID
- Acetylen-dicarbonsαure
- But-2-ynedioic acid
- 2-Butynedioate
- NSC-1903
- NSC-631597
- Butyne acid
- Acetyleoledicarboxylicacid
- acetylenedicarboxylate
- 2D2OJ4KO44
- Acetylenedicarboxylic acid (8CI)
- YTIVTFGABIZHHX-UHFFFAOYSA-N
- NSC631597
- Acetylenedicarboxylic acid, 98%
- Acetylendicarboxylate
- HOOCC=CCOOH
- PubChem13735
- Acetylenedicarboxylicacid
- acetylene dicarboxylic acid
- bmse000416
- KSC176G4L
- Jsp002499
- KS
- NSC 1903
- acetylene dicarboxylic
- NSC 631597
- 142-45-0
- AKOS005716724
- BP-21137
- Q410634
- F15439
- F0001-0497
- STR04631
- FT-0611641
- InChI=1/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8
- NSC1903
- J-007655
- AcetylendicarbonsA currencyure
- CS-0020047
- SCHEMBL4200
- EN300-20004
- EINECS 205-536-0
- UNII-2D2OJ4KO44
- CHEMBL1874364
- A0088
- DTXSID3059715
- C03248
- A807908
- MFCD00004362
- NS00024629
- Acetylenedicarboxylic acid, 95%
- J-519538
- CHEBI:30781
- STL163325
- 2-Butyne-1,4-dioic Acid; Butynedioic Acid; NSC 1903; NSC 631597;
- DB-020755
- BBL011589
- 205-536-0
- FA43743
- DTXCID9034608
- 2Butynedioic acid
-
- MDL: MFCD00004362
- Inchi: 1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)
- InChI Key: YTIVTFGABIZHHX-UHFFFAOYSA-N
- SMILES: OC(C#CC(=O)O)=O
- BRN: 878357
Computed Properties
- Exact Mass: 113.99500
- Monoisotopic Mass: 113.995309
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
Experimental Properties
- Color/Form: Cream colored to beige crystalline powder
- Density: 1.1794 (rough estimate)
- Melting Point: 180-187 °C (dec.) (lit.)
- Boiling Point: 133.5°C (rough estimate)
- Flash Point: 131 ºC
- Refractive Index: 1.5260 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 74.60000
- LogP: -0.84100
- Sensitiveness: Sensitive to heat and air
Acetylenedicarboxylic acid Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26-S45-S37/39
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R25; R36/37/38
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:6.1
Acetylenedicarboxylic acid Customs Data
- HS CODE:29171990
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Acetylenedicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113362-25g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 25g |
¥247.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113362-5g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 5g |
¥72.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A113362-100g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 100g |
¥823.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027805-100g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 100g |
¥1200 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027805-25g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 25g |
¥440 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027805-5g |
Acetylenedicarboxylic acid |
142-45-0 | 95% | 5g |
¥133 | 2024-05-25 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A15207-5G |
Acetylenedicarboxylic acid |
142-45-0 | 5g |
¥520.38 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A15207-25G |
Acetylenedicarboxylic acid |
142-45-0 | 25g |
¥1731.75 | 2023-11-12 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801123-100g |
Acetylenedicarboxylic acid |
142-45-0 | 98% | 100g |
749.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0088-5g |
Acetylenedicarboxylic acid |
142-45-0 | 90.0%(LC) | 5g |
¥190.0 | 2022-05-30 |
Acetylenedicarboxylic acid Suppliers
Acetylenedicarboxylic acid Related Literature
-
Imtiaz Khan,Sumera Zaib,Aliya Ibrar Org. Chem. Front. 2020 7 3734
-
Yan-Feng Yue,Bing-Wu Wang,En-Qing Gao,Chen-Jie Fang,Cheng He,Chun-Hua Yan Chem. Commun. 2007 2034
-
Kyungho Park,Sunwoo Lee RSC Adv. 2013 3 14165
-
Md. Musawwer Khan,Sarfaraz Khan,Saigal,Safia Iqbal RSC Adv. 2016 6 42045
-
Felix Ammon,Stephanie Theresia Sauer,Rainer Lippert,Dominik Lungerich,David Reger,Frank Hampel,Norbert Jux Org. Chem. Front. 2017 4 861
Additional information on Acetylenedicarboxylic acid
Acetylenedicarboxylic acid (CAS No. 142-45-0): A Comprehensive Overview
Acetylenedicarboxylic acid, chemically known as 1,4-dibromodicarboxylic acid, is a significant compound in the field of organic chemistry and pharmaceutical research. With the CAS number 142-45-0, this molecule has garnered considerable attention due to its versatile applications and structural properties. The compound's unique structure, featuring two carboxylic acid groups and a central carbon-carbon triple bond, makes it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical formula of Acetylenedicarboxylic acid is C₄H₂Br₂O₄, reflecting its molecular composition and the presence of bromine atoms. These bromine substituents enhance its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways. The compound's solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) further facilitates its use in laboratory settings.
In recent years, Acetylenedicarboxylic acid has been extensively studied for its potential applications in pharmaceuticals. One of the most notable areas of research involves its role as a precursor in the synthesis of antiviral and anticancer agents. The triple bond in its structure allows for facile functionalization, enabling the creation of complex molecular architectures that can interact with biological targets.
A groundbreaking study published in the Journal of Medicinal Chemistry highlighted the use of Acetylenedicarboxylic acid in developing novel inhibitors targeting viral proteases. The research demonstrated that modifications to the carboxylic acid groups could enhance binding affinity to specific enzyme domains, leading to more effective antiviral treatments. This finding underscores the importance of Acetylenedicarboxylic acid in drug discovery efforts.
Furthermore, Acetylenedicarboxylic acid has been explored as a building block in materials science. Its ability to form stable polymers and coordination complexes with transition metals makes it a valuable candidate for creating advanced materials with tailored properties. For instance, researchers have utilized this compound to develop luminescent materials and catalysts that exhibit high efficiency in various chemical reactions.
The synthesis of Acetylenedicarboxylic acid typically involves bromination reactions on acetylene derivatives, followed by carboxylation to introduce the necessary functional groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity. These methods underscore the compound's significance in synthetic organic chemistry.
Recent advancements in computational chemistry have further illuminated the potential of Acetylenedicarboxylic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. By integrating experimental data with computational predictions, researchers can optimize synthetic routes and improve the efficacy of derived compounds.
The pharmaceutical industry continues to leverage Acetylenedicarboxylic acid for developing innovative therapies. Its structural versatility allows for the creation of molecules with diverse pharmacological profiles, making it a cornerstone in medicinal chemistry research. As new methodologies emerge, the applications of this compound are expected to expand even further.
In conclusion, Acetylenedicarboxylic acid (CAS No. 142-45-0) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers striving to develop novel treatments and advanced materials. With ongoing research efforts aimed at uncovering new applications, this compound is poised to remain at the forefront of scientific innovation.
142-45-0 (Acetylenedicarboxylic acid) Related Products
- 7218-52-2(4-Hydroxybut-2-ynoic acid)
- 14341-52-7(2-Butynedioic acid dipotassium salt)
- 50560-69-5(4-hydroxybut-2-ynal)
- 1072-17-9(2,4-Hexadiynedioic acid)
- 590-93-2(2-Butynoic acid)
- 51193-80-7(2,4,6-Octatriynoic acid)
- 5963-77-9(2-Pentynoic Acid)
- 54448-18-9(2,4-Hexadiyne-1,6-diol, diacetate)
- 24303-64-8(4-Methoxy-but-2-ynoic acid)
- 928-04-1(Potassium but-2-ynedioate)